1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c1-23-14-10(3-2-8-21-14)9-13(16(23)25)15(24)22-11-4-6-12(7-5-11)26-17(18,19)20/h2-9H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHULKKWWLROQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the 1,8-naphthyridine class. This compound has attracted significant attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is characterized by a naphthyridine core with various functional groups that enhance its biological properties. The trifluoromethoxy group is particularly noteworthy for its potential to influence the compound's pharmacokinetics and binding interactions.
Biological Activity Overview
The biological activities of 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties against a variety of pathogens. The broad spectrum of activity includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
2. Anticancer Activity
Studies have shown that naphthyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, compounds within this class have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
3. Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has been highlighted in several studies, where they were found to inhibit pro-inflammatory cytokines and pathways such as NF-kB activation . This suggests their potential use in treating inflammatory diseases.
4. Neuroprotective Effects
Emerging research suggests that these compounds may also play a role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. They may exert protective effects by modulating neurotransmitter systems and reducing oxidative stress .
The mechanism by which 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its biological effects is complex and involves multiple pathways:
- Interaction with Enzymes : The compound may inhibit certain enzymes involved in cell proliferation and survival.
- Receptor Modulation : It has been suggested that naphthyridine derivatives can act on various receptors, including those involved in neurotransmission.
- DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results showed that specific substitutions on the naphthyridine ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HepG2 | 12 | DNA intercalation |
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, a derivative was shown to reduce TNFα-induced inflammation in vitro by inhibiting NF-kB signaling pathways. This highlights the potential for developing anti-inflammatory drugs based on this scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Selected 1,8-Naphthyridine-3-carboxamide Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound offers superior metabolic resistance compared to chloro (5a4) or hydroxy (8b) substituents, due to its strong inductive effects and resistance to enzymatic cleavage .
- Aromatic Substitutions: Difluorobenzyl (8) and chlorophenyl (5a4) groups increase halogen bonding interactions, critical for receptor affinity in antiviral or antibacterial contexts .
Q & A
Synthesis and Characterization
Basic Question : What are the standard synthetic routes and analytical techniques for preparing and characterizing 1-methyl-2-oxo-naphthyridine carboxamide derivatives? Answer :
- Synthesis : A common approach involves coupling naphthyridine cores with substituted aromatic amines. For example, and describe the use of p-methylbenzenesulfonate intermediates and DMF as a solvent under controlled heating (50–80°C) to form carboxamide bonds .
- Characterization : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent orientation (e.g., aromatic protons at δ 7.15–9.80 ppm in DMSO-d6) .
- IR spectroscopy : Peaks at 1650–1686 cm⁻¹ confirm C=O (amide/keto) groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for C22H15Cl2N3O2) validate molecular weight .
Advanced Question : How can reaction conditions be optimized to improve yield and purity in naphthyridine carboxamide synthesis? Answer :
- Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading. highlights the application of DoE in chemical process optimization .
- Ultrasonic-assisted synthesis : demonstrates accelerated reaction rates and higher yields (e.g., 76% for compound 5a2) using sonochemistry, reducing reaction times by 30–50% .
Biological Activity and Target Identification
Basic Question : What are the established biological activities of 1,8-naphthyridine carboxamide derivatives, and how are their targets identified? Answer :
- Activities : These compounds often exhibit kinase inhibition or antimicrobial properties. references related naphthyridines as enzyme inhibitors (e.g., Pfmrk inhibitors) .
- Target identification :
Advanced Question : How can structure-activity relationship (SAR) studies resolve contradictory activity data across analogues? Answer :
- Substituent variation : Compare analogues with differing substituents (e.g., 4-chlorophenyl vs. 4-trifluoromethoxyphenyl) to assess steric/electronic effects on activity. and show that electron-withdrawing groups (Cl, CF3O) enhance binding to hydrophobic enzyme pockets .
- Free-energy perturbation (FEP) : Computational methods quantify the impact of substituent changes on binding energies, resolving discrepancies in experimental IC50 values .
Computational and Experimental Integration
Basic Question : What computational tools are used to predict the physicochemical properties of this compound? Answer :
- LogP calculation : Software like MarvinSketch or ACD/Labs predicts hydrophobicity, critical for membrane permeability. reports experimental logP values for analogues (e.g., 3.56 for C22H15Cl2N3O2) .
- Solubility prediction : COSMO-RS simulations estimate solubility in polar solvents (e.g., DMSO), validated by experimental crystallization data .
Advanced Question : How can quantum chemical calculations resolve contradictions between computational and experimental spectral data? Answer :
- DFT-based NMR shifts : Density functional theory (DFT) simulations at the B3LYP/6-31G* level predict 1H/13C chemical shifts. highlights ICReDD’s workflow, where deviations >0.5 ppm trigger re-evaluation of tautomeric forms or solvent effects .
Data Contradictions and Reproducibility
Basic Question : How should researchers address discrepancies in reported melting points or solubility for similar derivatives? Answer :
- Crystallization protocols : Variations in solvent (e.g., ethanol vs. acetone) and cooling rates can alter melting points. and emphasize standardized recrystallization steps (e.g., slow cooling in ethanol) .
- Hygroscopicity testing : Monitor moisture content via Karl Fischer titration, as hygroscopicity may reduce apparent solubility .
Advanced Question : What methodologies ensure reproducibility in multi-step syntheses across labs? Answer :
- Process analytical technology (PAT) : Use in-line IR or Raman spectroscopy to monitor reaction progress in real time .
- Robustness testing : Vary parameters (e.g., ±5°C in heating, ±10% solvent volume) to identify critical control points .
Pharmacokinetic Profiling
Basic Question : What in vitro assays are used to assess metabolic stability of this compound? Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) identify potential drug-drug interactions .
Advanced Question : How can contradictory data on plasma protein binding (PPB) be resolved? Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
